molecular formula C15H15BO4S B8362226 3-(4-Carboxymethyl-benzylsulfanyl)phenylboronic acid CAS No. 854778-54-4

3-(4-Carboxymethyl-benzylsulfanyl)phenylboronic acid

Cat. No. B8362226
M. Wt: 302.2 g/mol
InChI Key: LUJWZYNRSRCJQQ-UHFFFAOYSA-N
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Patent
US07576215B2

Procedure details

3-(4-Carboxymethyl-benzylsulfanyl)phenylboronic acid was prepared from 4-(bromomethyl)phenyl acetic acid and 3-mecaptophenylboronic acid according to the procedure of Example 41.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.[SH:13][C:14]1[CH:15]=[C:16]([B:20]([OH:22])[OH:21])[CH:17]=[CH:18][CH:19]=1>>[C:10]([CH2:9][C:6]1[CH:7]=[CH:8][C:3]([CH2:2][S:13][C:14]2[CH:15]=[C:16]([B:20]([OH:22])[OH:21])[CH:17]=[CH:18][CH:19]=2)=[CH:4][CH:5]=1)([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SC=1C=C(C=CC1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC1=CC=C(CSC=2C=C(C=CC2)B(O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.